2,4-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2,4-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of thiazole, a heterocyclic compound that has been found in many biologically active molecules . Thiazole derivatives have been known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
These could include direct binding to receptors, modulation of enzymatic activity, or interference with cellular signaling pathways .
Biochemical Pathways
Thiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a wide range of biochemical pathways.
Pharmacokinetics
It’s known that the physicochemical properties of a compound, such as solubility and stability, can greatly influence its pharmacokinetic profile .
Result of Action
Given the wide range of biological activities associated with thiazole derivatives, it is likely that the compound could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and helps in the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, or distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
2,4-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-methyl-2-benzothiazolamine: Studied for its potential as an anti-inflammatory agent.
2,4-dichlorobenzamide: Used as a herbicide and in the synthesis of other bioactive compounds.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2,4-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c1-8-2-5-12-13(6-8)21-15(18-12)19-14(20)10-4-3-9(16)7-11(10)17/h3-4,7-8H,2,5-6H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIFMKIJSUPSAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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